molecular formula C22H18Cl2N2O3 B297542 N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(2-chlorophenoxy)acetohydrazide

N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(2-chlorophenoxy)acetohydrazide

Katalognummer B297542
Molekulargewicht: 429.3 g/mol
InChI-Schlüssel: YZFSUKCRUQKCOO-DHRITJCHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(2-chlorophenoxy)acetohydrazide, also known as CPO-27, is a compound that has been synthesized for its potential use in scientific research. It is a hydrazide derivative that has been shown to have various biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(2-chlorophenoxy)acetohydrazide has been shown to have various scientific research applications. It has been studied for its potential use as a fluorescent probe for the detection of metal ions. It has also been investigated for its potential use as a catalyst for organic reactions. Additionally, N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(2-chlorophenoxy)acetohydrazide has been studied for its potential use in drug delivery systems.

Wirkmechanismus

The mechanism of action of N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(2-chlorophenoxy)acetohydrazide is not fully understood. However, it has been shown to interact with metal ions and form coordination complexes. These complexes have been shown to have various biochemical and physiological effects.
Biochemical and Physiological Effects:
N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(2-chlorophenoxy)acetohydrazide has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties. Additionally, N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(2-chlorophenoxy)acetohydrazide has been shown to have potential anti-cancer properties. These effects make N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(2-chlorophenoxy)acetohydrazide a promising compound for scientific research.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(2-chlorophenoxy)acetohydrazide in lab experiments is its high yield and purity. Additionally, N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(2-chlorophenoxy)acetohydrazide has been shown to have various biochemical and physiological effects, making it suitable for a wide range of scientific research applications. However, one limitation of using N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(2-chlorophenoxy)acetohydrazide in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(2-chlorophenoxy)acetohydrazide.

Zukünftige Richtungen

There are several future directions for the study of N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(2-chlorophenoxy)acetohydrazide. One direction is the investigation of its potential use in drug delivery systems. Additionally, further studies are needed to determine the safety and toxicity of N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(2-chlorophenoxy)acetohydrazide. Furthermore, the potential anti-cancer properties of N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(2-chlorophenoxy)acetohydrazide should be investigated in more detail. Finally, the use of N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(2-chlorophenoxy)acetohydrazide as a fluorescent probe for the detection of metal ions should be further explored.
Conclusion:
In conclusion, N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(2-chlorophenoxy)acetohydrazide is a promising compound for scientific research. Its synthesis method has been optimized for high yield and purity, making it suitable for a wide range of scientific research applications. N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(2-chlorophenoxy)acetohydrazide has been shown to have various biochemical and physiological effects, making it a potential candidate for drug delivery systems and anti-cancer therapies. Further studies are needed to determine the safety and toxicity of N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(2-chlorophenoxy)acetohydrazide, as well as to explore its potential uses in scientific research.

Synthesemethoden

The synthesis of N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(2-chlorophenoxy)acetohydrazide involves the reaction of 2-chlorobenzaldehyde with 2-chlorophenoxyacetic acid hydrazide in the presence of a base. The resulting compound is then treated with 2-chlorobenzyl chloride to form the final product, N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(2-chlorophenoxy)acetohydrazide. The synthesis of N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(2-chlorophenoxy)acetohydrazide has been optimized for high yield and purity, making it suitable for scientific research applications.

Eigenschaften

Produktname

N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(2-chlorophenoxy)acetohydrazide

Molekularformel

C22H18Cl2N2O3

Molekulargewicht

429.3 g/mol

IUPAC-Name

2-(2-chlorophenoxy)-N-[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]acetamide

InChI

InChI=1S/C22H18Cl2N2O3/c23-18-9-3-1-8-17(18)14-28-20-11-5-2-7-16(20)13-25-26-22(27)15-29-21-12-6-4-10-19(21)24/h1-13H,14-15H2,(H,26,27)/b25-13+

InChI-Schlüssel

YZFSUKCRUQKCOO-DHRITJCHSA-N

Isomerische SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2/C=N/NC(=O)COC3=CC=CC=C3Cl)Cl

SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C=NNC(=O)COC3=CC=CC=C3Cl)Cl

Kanonische SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C=NNC(=O)COC3=CC=CC=C3Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.